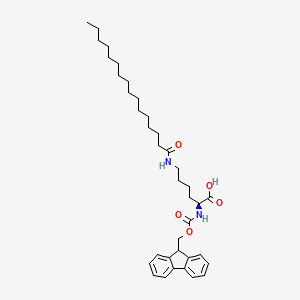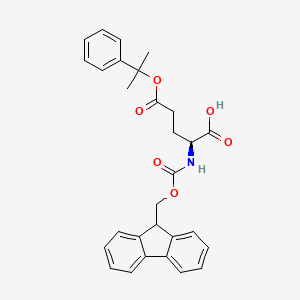
Fmoc-d-lys(palm)-oh
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Fmoc-d-lys(palm)-oh is a derivative of lysine, a naturally occurring amino acid. This compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a palmitoyl group at the side chain of the lysine residue. The Fmoc group is commonly used in peptide synthesis to protect the amino group, while the palmitoyl group is a fatty acid chain that can enhance the hydrophobicity and membrane affinity of the compound.
Aplicaciones Científicas De Investigación
Chemistry
Fmoc-d-lys(palm)-oh is used in the synthesis of peptides and proteins, particularly in the study of membrane proteins and peptides due to its hydrophobic palmitoyl group .
Biology
In biological research, this compound is used to study protein-lipid interactions and membrane dynamics. It can be incorporated into peptides to enhance their membrane affinity and stability .
Medicine
In medicine, this compound is explored for its potential in drug delivery systems. The palmitoyl group can facilitate the incorporation of peptides into lipid-based delivery vehicles, improving their bioavailability and targeting .
Industry
In the industrial sector, this compound is used in the development of novel biomaterials and hydrogels for tissue engineering and regenerative medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-d-lys(palm)-oh typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid support resin. The Fmoc group is used to protect the amino group during the synthesis. The palmitoyl group is introduced through acylation of the lysine side chain. The general steps are as follows:
Attachment to Resin: The C-terminal amino acid is attached to the resin via its carboxyl group.
Fmoc Protection: The Fmoc group is used to protect the amino group of the lysine residue.
Coupling: The amino acids are sequentially coupled to the growing peptide chain using coupling reagents such as 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) and N,N-diisopropylethylamine (DIPEA).
Palmitoylation: The palmitoyl group is introduced by reacting the lysine side chain with palmitic acid or its activated derivative.
Cleavage and Deprotection: The final product is cleaved from the resin and deprotected to yield this compound
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automation and optimization of reaction conditions are employed to increase yield and purity. The use of high-throughput synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the efficient production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-d-lys(palm)-oh can undergo various chemical reactions, including:
Deprotection: Removal of the Fmoc group using piperidine or 4-methylpiperidine in dimethylformamide (DMF).
Acylation: Introduction of the palmitoyl group through acylation reactions.
Coupling: Formation of peptide bonds using coupling reagents
Common Reagents and Conditions
Deprotection: Piperidine or 4-methylpiperidine in DMF.
Coupling: HBTU and DIPEA in DMF.
Palmitoylation: Palmitic acid or its activated derivative
Major Products Formed
The major product formed from these reactions is the fully protected peptide with the desired sequence and modifications. Upon deprotection and cleavage from the resin, the final product this compound is obtained .
Mecanismo De Acción
The mechanism of action of Fmoc-d-lys(palm)-oh involves its ability to interact with lipid membranes due to the hydrophobic palmitoyl group. This interaction can enhance the stability and membrane affinity of peptides and proteins. The Fmoc group protects the amino group during synthesis, allowing for the sequential addition of amino acids to form the desired peptide sequence .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-d-lysine: Similar to Fmoc-d-lys(palm)-oh but lacks the palmitoyl group.
Fmoc-d-ornithine: Contains an additional methylene group in the side chain compared to lysine.
Fmoc-d-homoalanine: Contains a shorter side chain compared to lysine
Uniqueness
This compound is unique due to the presence of the palmitoyl group, which enhances its hydrophobicity and membrane affinity. This modification makes it particularly useful in the study of membrane-associated processes and the development of lipid-based delivery systems .
Propiedades
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(hexadecanoylamino)hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54N2O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-26-35(40)38-27-20-19-25-34(36(41)42)39-37(43)44-28-33-31-23-17-15-21-29(31)30-22-16-18-24-32(30)33/h15-18,21-24,33-34H,2-14,19-20,25-28H2,1H3,(H,38,40)(H,39,43)(H,41,42)/t34-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZCUQJUXKWZEE-UUWRZZSWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














